ethyl 3-[(3-methoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate
Description
ETHYL 3-[(3-METHOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl ester group, a methoxyaniline moiety, and a carbonyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C15H17N3O4 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
ethyl 5-[(3-methoxyphenyl)carbamoyl]-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H17N3O4/c1-4-22-15(20)13-9-12(17-18(13)2)14(19)16-10-6-5-7-11(8-10)21-3/h5-9H,4H2,1-3H3,(H,16,19) |
InChI Key |
SGIJKNMLUXWRCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-[(3-METHOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Methoxyaniline Moiety: The methoxyaniline group is introduced via a nucleophilic substitution reaction, where 3-methoxyaniline reacts with a suitable electrophile, such as an acyl chloride or anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or a suitable dehydrating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ETHYL 3-[(3-METHOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.
Substitution: The pyrazole ring and the methoxyaniline moiety can participate in various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structure and biological activities.
- Studied for its interactions with biological targets, such as enzymes and receptors.
Industry:
- Utilized in the development of new materials, such as polymers and coatings.
- Employed in the synthesis of agrochem
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
